(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol
Description
(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol (CAS: 773872-63-2) is a fluorinated biphenyl derivative characterized by a biphenyl core with a trifluoromethyl (-CF₃) group at the 3' position and a hydroxymethyl (-CH₂OH) group at the 3 position. Its molecular formula is C₁₄H₁₁F₃O, and it is commercially available at purities up to 97% (). The trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic properties, making this compound a valuable building block in medicinal chemistry and materials science .
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROMTEIILLDKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-61-0 | |
| Record name | (3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the biphenyl precursor . This process often requires specific reagents such as trifluoromethyltrimethylsilane and catalysts like copper or silver salts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of (3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid).
Reduction: Formation of (3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position : The position of the trifluoromethyl group significantly impacts electronic effects. For example, the 3'-CF₃ isomer (target compound) exhibits distinct dipole interactions compared to the 4'-CF₃ analog (CAS 457889-46-2) .
- Halogen vs. Alkyl Groups : Replacing -CF₃ with -F (CAS 773872-35-8) reduces electron-withdrawing effects, lowering chemical stability but increasing solubility in polar solvents .
- Chlorine Substitution: The 6-chloro derivative () introduces a halogen bond donor site, enhancing interactions in crystal engineering .
Biological Activity
(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol, with the chemical formula C₁₄H₁₁F₃O and a molecular weight of 252.23 g/mol, is an organic compound featuring a trifluoromethyl group attached to a biphenyl structure. This compound has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry and drug development.
The compound is characterized by:
- Trifluoromethyl Group : Enhances lipophilicity and biological membrane penetration.
- Biphenyl Structure : Provides a stable framework for further modifications.
- Methanol Group : Can undergo oxidation to form aldehydes or carboxylic acids, and reduction to yield hydrocarbons.
The biological activity of this compound is influenced by its structural features. The trifluoromethyl group increases the compound's lipophilicity, facilitating its interaction with various biological targets such as enzymes and receptors. This interaction can modulate their activities, potentially leading to therapeutic effects.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to this compound. For example, derivatives with trifluoromethyl groups have shown significant cytopathic protective abilities against influenza viruses in cell-based assays. In one study, compounds were tested on Madin-Darby canine kidney (MDCK) cells infected with H1N1 influenza virus, revealing effective concentrations (EC50) ranging from 7.17 µM to 16.48 µM for selected derivatives .
Cytotoxicity Studies
Cytotoxicity assessments indicate that many derivatives exhibit minimal toxicity at concentrations up to 100 µM. However, specific compounds revealed notable cytotoxic effects at lower concentrations, suggesting a need for further investigation into structure-activity relationships (SAR) to optimize their therapeutic profiles .
Case Study 1: Antiviral Efficacy
In a comparative study involving various trifluoromethylated compounds, this compound was included among 26 target molecules. The results indicated that while most compounds had a CC50 value exceeding 100 µM, several showed promising antiviral activity with EC50 values below this threshold. Notably, the study emphasized the importance of the trifluoromethyl group in enhancing biological activity against viral pathogens .
Case Study 2: Structure-Activity Relationships
A detailed SAR analysis highlighted how modifications to the biphenyl structure influenced both cytotoxicity and antiviral efficacy. Compounds with different substitutions on the biphenyl ring were synthesized and tested, revealing that specific configurations led to improved binding affinities and biological activities against targeted viruses .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structural Features | Biological Activity | EC50 (µM) |
|---|---|---|---|
| This compound | Trifluoromethyl & Methanol | Antiviral | 7.17 - 16.48 |
| (3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanol | Trifluoromethyl & Methanol | Moderate Antiviral | >100 |
| (3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol | Trifluoromethyl & Methanol | Low Activity | >100 |
Q & A
Basic: What are the common synthetic routes for (3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by functionalization of the trifluoromethyl and methanol groups. Key steps include:
- Biphenyl Formation : Palladium-catalyzed coupling of 3-bromophenyl trifluoromethyl derivatives with boronic acid intermediates (e.g., 3-hydroxyphenylboronic acid) .
- Methanol Group Introduction : Reduction of a ketone intermediate (e.g., (3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)ketone) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF .
Optimization Strategies : - Catalyst Selection : Use Pd(PPh₃)₄ for higher yields in cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve fluorination efficiency in trifluoromethyl group installation .
- Temperature Control : Maintain 0–5°C during reduction to prevent over-reduction .
Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies biphenyl proton environments and confirms methanol group presence (δ ~4.5 ppm for -CH₂OH) .
- FT-IR : Detects -OH (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- HPLC-MS : Quantifies purity and molecular ion peaks (e.g., [M+H]+ at m/z 278.2) .
- X-ray Crystallography : Resolves biphenyl planarity and trifluoromethyl group orientation in crystalline form .
Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties in reactivity studies?
Answer:
The -CF₃ group:
- Electron-Withdrawing Effect : Reduces electron density on the biphenyl ring, slowing electrophilic substitution but enhancing oxidative stability .
- Steric Hindrance : The bulky -CF₃ group restricts rotation around the biphenyl axis, leading to atropisomerism in derivatives .
- Hydrophobic Interactions : Increases logP values (~2.8), improving membrane permeability in pharmacological studies .
Advanced: What computational methods predict the compound’s stability and interaction with biological targets?
Answer:
- DFT Calculations : Model HOMO-LUMO gaps to assess oxidative stability (e.g., gap ~5.2 eV suggests moderate reactivity) .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., GPR40 agonist binding, as in AMG 837 derivatives) .
- Docking Studies : Predict binding affinities using software like AutoDock Vina, highlighting hydrogen bonding between the methanol group and active-site residues .
Advanced: What pharmacological applications are explored for this compound and its derivatives?
Answer:
- GPR40 Agonists : Derivatives like AMG 837 (EC₅₀ = 13 nM) target diabetes by enhancing glucose-dependent insulin secretion .
- Anticancer Agents : Fluorinated biphenyl methanols inhibit tyrosine kinases (e.g., EGFR) by disrupting ATP-binding pockets .
- Anti-inflammatory Activity : Methanol derivatives reduce COX-2 expression in macrophage models .
Intermediate: What challenges arise in purifying this compound, and how are they addressed?
Answer:
- Challenge : Co-elution of byproducts (e.g., unreacted ketone intermediates) during column chromatography.
- Solutions :
Intermediate: How stable is this compound under acidic, basic, or oxidative conditions?
Answer:
- Acidic Conditions : Methanol group undergoes dehydration to form alkene byproducts (e.g., in H₂SO₄) .
- Basic Conditions : Stable in pH 7–9 but degrades at pH >10 via hydroxyl group deprotonation and oxidation .
- Oxidative Stability : Resists H₂O₂ but reacts with m-CPBA, forming epoxides on the biphenyl ring .
Intermediate: What intermediates are critical in large-scale synthesis?
Answer:
- 3-Bromo-3'-(trifluoromethyl)biphenyl : Key Suzuki coupling precursor .
- (3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ketone : Intermediate for methanol group reduction .
- Benzyl-protected derivatives : Improve solubility during cross-coupling steps .
Advanced: How do structural modifications (e.g., fluorination at different positions) alter bioactivity?
Answer:
- 3'-Fluoro Analogs : Increase metabolic stability (t₁/₂ = 12 h vs. 8 h for parent compound) but reduce GPR40 binding affinity .
- 4'-Methoxy Derivatives : Enhance blood-brain barrier penetration (logBB = 0.5) for CNS-targeted applications .
- Chloro Substituents : Improve anticancer potency (IC₅₀ = 0.8 μM vs. 2.1 μM) but increase hepatotoxicity .
Advanced: How do researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
Answer:
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
